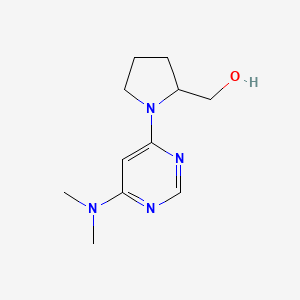
4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Benzylpiperazin-1-yl)-3-((3,4-dimethylphenyl)sulfonyl)-6-methoxyquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Quinoline Derivatives Synthesis
Research by Ukrainets et al. (2014) and others has explored the synthesis of quinoline derivatives, demonstrating the chemical versatility of these compounds. Such research provides foundational knowledge for developing new pharmaceuticals and exploring the chemical space of quinoline derivatives for various applications (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Pharmacological Applications
Antibacterial and Antimycobacterial Agents
Thomas et al. (2011) synthesized quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, evaluating them for antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. This study underscores the potential of quinoline derivatives as antimicrobial agents, offering a path for the development of new treatments for bacterial infections (Thomas, Adhikari, Chowdhury, Sumesh, & Pal, 2011).
Analgesic Properties
Zygmunt et al. (2015) investigated the analgesic and anti-inflammatory effects of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, finding significant activity in in vivo models. This research points to the utility of quinoline derivatives in developing new analgesic and anti-inflammatory medications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Tubulin Polymerization Inhibitors
Studies have also focused on the antiproliferative activity of quinoline derivatives toward human cancer cells by inhibiting tubulin polymerization. Such compounds hold promise in cancer therapy by targeting the microtubule dynamics essential for cell division (Lee, Chang, Nien, Kuo, Shih, Wu, Chang, Lai, & Liou, 2011).
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonyl-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-21-9-11-25(17-22(21)2)36(33,34)28-19-30-27-12-10-24(35-3)18-26(27)29(28)32-15-13-31(14-16-32)20-23-7-5-4-6-8-23/h4-12,17-19H,13-16,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFYVIVSMSUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)
![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)
![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)


![Methyl 2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2964550.png)
![2-Methyl-6-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2964552.png)
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

